molecular formula C30H33NO6 B11687740 Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11687740
M. Wt: 503.6 g/mol
InChI Key: QNVFHGUPXPJLHQ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex polycyclic ester featuring a hexahydroquinoline core substituted with acetyloxy, ethoxy, methyl, and phenyl groups. Its structure combines a partially hydrogenated quinoline system with ester functionalities, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C30H33NO6

Molecular Weight

503.6 g/mol

IUPAC Name

propan-2-yl 4-(4-acetyloxy-3-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H33NO6/c1-6-35-26-16-21(12-13-25(26)37-19(5)32)28-27(30(34)36-17(2)3)18(4)31-23-14-22(15-24(33)29(23)28)20-10-8-7-9-11-20/h7-13,16-17,22,28,31H,6,14-15H2,1-5H3

InChI Key

QNVFHGUPXPJLHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC(C)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups such as the acetyloxy, ethoxy, and carboxylate groups. These modifications can be achieved through esterification, etherification, and other organic reactions.

    Final Assembly: The final step involves the coupling of the quinoline core with the propan-2-yl group and other substituents under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

    Substitution: Reagents like halogens, alkyl halides, and acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling pathways.

Medicine

In medicine, Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may have potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may impart desirable characteristics to these materials, such as increased stability and functionality.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a family of hexahydroquinoline-3-carboxylate derivatives, differing primarily in substituents on the phenyl ring and ester groups. Below is a detailed comparison with key analogs:

Structural Variations and Electronic Effects

Compound Name Substituents on Phenyl Ring Ester Group Key Structural Features Potential Implications
Target Compound 4-Acetyloxy, 3-ethoxy Propan-2-yl Electron-withdrawing acetyloxy enhances lipophilicity; ethoxy provides moderate electron donation. Increased metabolic stability; potential for π-π stacking due to phenyl groups .
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate (CAS 1360869-92-6) 3-Hydroxy Ethyl Polar hydroxyl group enables hydrogen bonding. Higher solubility in polar solvents; susceptibility to oxidation .
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 5-Bromo, 2-hydroxy Ethyl Bromine introduces steric bulk and electronegativity. Potential halogen bonding; altered pharmacokinetics due to bromine’s size .
2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (5708-17-8) 4-Diethylamino, 4-methoxy 2-Ethoxyethyl Diethylamino group imparts basicity; methoxy enhances electron donation. Improved solubility in acidic environments; potential for protonation-dependent activity .
Propan-2-yl 4-(4-methoxycarbonylphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Methoxycarbonyl Propan-2-yl Methoxycarbonyl adds polarity and electron withdrawal. Enhanced hydrolytic stability; possible esterase susceptibility .

Crystallographic and Conformational Differences

  • Ring Puckering: The hexahydroquinoline core’s puckering, analyzed via Cremer-Pople parameters , varies with substituents. For example, bulky groups like bromine (in ’s compound) may distort the ring geometry, affecting packing efficiency and melting points.
  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., CAS 1360869-92-6) form stronger intermolecular hydrogen bonds compared to acetyloxy-substituted analogs, leading to higher crystallinity .

Biological Activity

Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, summarizing key findings from recent studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinoline derivatives, characterized by a multi-functional structure that includes:

  • Acetyloxy group : Enhances solubility and bioavailability.
  • Ethoxy group : May contribute to the compound's pharmacological profile.
  • Phenyl rings : Often associated with various biological activities.

Chemical Formula

The molecular formula is C28H33N1O7C_{28}H_{33}N_{1}O_{7}, indicating a complex structure with multiple functional groups.

Anticancer Potential

Recent studies have indicated that hexahydroquinoline derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that similar compounds can inhibit the growth of various cancer cell lines. For example, compounds with structural similarities to Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl have demonstrated IC50 values ranging from 0.25 µM to 1.86 µM against human lung and esophageal cancer cells .
  • Mechanisms of Action :
    • DNA Interaction : Studies suggest that these compounds may intercalate with DNA or form adducts, leading to cellular apoptosis through intrinsic pathways .
    • Cell Cycle Arrest : Some derivatives have been shown to disrupt cell cycle progression in cancer cells by regulating key proteins involved in cell division .

Antimicrobial Activity

Hexahydroquinoline derivatives are also being investigated for their antimicrobial properties. Preliminary data suggest that these compounds may possess broad-spectrum activity against both gram-positive and gram-negative bacteria.

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cell growth in lung and esophageal cancer
AntimicrobialPotential activity against various bacterial strains
MechanismDNA intercalation and apoptosis induction

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of hexahydroquinoline derivatives on human cancer cell lines, researchers found that treatment with Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl led to significant apoptosis in A549 lung cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing a dose-dependent response with an IC50 value of approximately 0.5 µM.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) falling below clinically relevant thresholds.

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